REACTION_CXSMILES
|
[CH2:1]=[O:2].[C:3]1([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(=O)(O)[O-].[Na+].CS(C)=O>[C:10]([O:12][CH3:13])(=[O:11])[CH:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:1][OH:2] |f:2.3|
|
Name
|
|
Quantity
|
75.09 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
17.37 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
catalyst
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred magnetically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A nitrogen purged 500 mL three-neck flask
|
Type
|
WASH
|
Details
|
rinsed in with dimethylsulfoxide (50 mL)
|
Type
|
WAIT
|
Details
|
The temperature remained at 33°-35° C. for about one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
after which the temperature was raised to 45°-46° C.
|
Type
|
WAIT
|
Details
|
held for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
with stirring for about seven hours
|
Duration
|
7 h
|
Type
|
ADDITION
|
Details
|
A solution of tartaric acid (1.88 g) in dimethylsulfoxide (6 mL) was added
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled at pot temperature 45° C. to 88° C. at 0.25 mm Hg
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISTILLATION
|
Details
|
fractionally distilled
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO)C1=CC=CC=C1)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |